molecular formula C6H5N3 B13831693 Cyanamide, 4-pyridinyl-

Cyanamide, 4-pyridinyl-

Cat. No.: B13831693
M. Wt: 119.12 g/mol
InChI Key: VWRHRJBNQRZQMX-UHFFFAOYSA-N
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Description

Cyanamide, 4-pyridinyl- (IUPAC name: cyanamide substituted at the 4-position of a pyridine ring) is a heterocyclic compound combining a pyridine backbone with a cyanamide (-NH-CN) functional group. Cyanamide itself (CH₂N₂) is well-documented as a plant metabolite and synthetic precursor, with roles in agriculture and medicinal chemistry . The 4-pyridinyl variant likely shares reactivity patterns with other pyridine-based cyanamide derivatives, such as 4-cyanopyridine, but its distinct substituent may confer unique physicochemical and biological characteristics.

Properties

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

pyridin-4-ylcyanamide

InChI

InChI=1S/C6H5N3/c7-5-9-6-1-3-8-4-2-6/h1-4H,(H,8,9)

InChI Key

VWRHRJBNQRZQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyridine derivatives with aryl or heteroatom substituents (e.g., ) exhibit elevated melting points (268–287°C), suggesting that Cyanamide, 4-pyridinyl- may similarly display high thermal stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-pyridinyl-cyanamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling cyanamide derivatives with pyridine-based precursors under controlled conditions (e.g., nucleophilic substitution or catalytic cross-coupling reactions). Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, complemented by nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) and infrared (IR) spectroscopy further verify molecular integrity .
  • Data Example :

Synthetic RouteCatalyst/ReagentsYield (%)Purity (HPLC)
Nucleophilic substitutionK₂CO₃, DMF6598.5%
Cross-couplingPd(PPh₃)₄7899.2%

Q. What analytical techniques are critical for characterizing 4-pyridinyl-cyanamide’s stability under varying pH conditions?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 3–10. Pair with liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Stability assays should include temperature-controlled environments and buffer systems, with statistical analysis (e.g., half-life calculations via first-order kinetics) .

Q. How does 4-pyridinyl-cyanamide influence soil pH and nitrogen dynamics in agricultural studies?

  • Methodological Answer : Conduct soil incubation experiments with controlled calcium cyanamide applications (e.g., 0.5–1.5% w/w). Measure pH changes potentiometrically and quantify ammonium (NH₄⁺) and nitrate (NO₃⁻) levels via ion chromatography. Include triplicate samples and ANOVA for significance testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in microbial community responses to 4-pyridinyl-cyanamide across experimental timelines?

  • Methodological Answer : Perform time-series phospholipid fatty acid (PLFA) analysis to track microbial biomass shifts. Use canonical variate analysis (CVA) to differentiate community structures between treatments. Address discrepancies by replicating trials under identical environmental conditions and applying error-bar analysis (e.g., standard deviation) to distinguish biological variability from methodological noise .

Q. What experimental designs optimize the evaluation of 4-pyridinyl-cyanamide’s efficacy in breaking plant dormancy?

  • Methodological Answer : Adopt randomized block designs with dose-response treatments (e.g., 0.5%, 1.0%, 1.5% cyanamide + 3% oil). Assess budding percentage at 15-day intervals using logistic regression models. Include negative controls (water-only) and validate results via t-tests comparing treated vs. untreated groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore 4-pyridinyl-cyanamide’s potential in medicinal chemistry?

  • Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., halogenation, methylation) and cyanamide moiety. Test binding affinity via surface plasmon resonance (SPR) or enzyme inhibition assays. Use molecular docking simulations (e.g., AutoDock Vina) to correlate structural features with activity. Validate hypotheses with dose-response curves and IC₅₀ calculations .

Q. What statistical approaches are recommended for analyzing non-linear dose-response effects in cyanamide applications?

  • Methodological Answer : Apply polynomial regression models to capture curvature in dose-response data. Use Akaike’s Information Criterion (AIC) to compare linear vs. quadratic fits. For skewed distributions, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .

Methodological Best Practices

  • Data Reproducibility : Document reagent sources (e.g., NIST-certified standards), instrument calibration protocols, and environmental conditions (humidity, temperature) to ensure replicability .
  • Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over secondary databases. Use citation tools (e.g., Zotero) to track conflicting findings and hypotheses .
  • Ethical Reporting : Disclose all raw data in appendices, with processed datasets aligned to research questions. Avoid selective data omission; use platforms like GitHub for open-access sharing .

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